molecular formula C16H11Cl2N3O2S B1460663 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide CAS No. 338976-39-9

2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide

Cat. No.: B1460663
CAS No.: 338976-39-9
M. Wt: 380.2 g/mol
InChI Key: HLGHSGDTTLDPFD-UHFFFAOYSA-N
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Description

2-Cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide is a synthetic acrylamide derivative characterized by a cyano group at the α-position, a 2-thienyl substituent at the β-position, and a 2,4-dichlorobenzyloxyimino group attached to the amide nitrogen. This compound belongs to a class of acrylamides synthesized via Knoevenagel condensation, a method widely used for preparing α,β-unsaturated carbonyl derivatives .

Properties

IUPAC Name

2-cyano-N-[(2,4-dichlorophenyl)methoxyiminomethyl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-13-4-3-11(15(18)7-13)9-23-21-10-20-16(22)12(8-19)6-14-2-1-5-24-14/h1-7,10H,9H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGHSGDTTLDPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide, a compound with the molecular formula C18H12Cl3N3O2C_{18}H_{12}Cl_3N_3O_2, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-melanogenic pathways. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C18H12Cl3N3O2C_{18}H_{12}Cl_3N_3O_2
  • Molar Mass : 408.67 g/mol
  • Density : Approximately 1.34 g/cm³
  • pKa : Predicted to be around 8.70

The compound is believed to exert its effects through several mechanisms:

  • Tyrosinase Inhibition : Similar compounds have shown significant inhibition of tyrosinase, an enzyme critical for melanin production. The binding affinity of 2-cyano derivatives for tyrosinase suggests a potential application in treating hyperpigmentation disorders .
  • Anti-inflammatory Activity : Research indicates that related compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophages, demonstrating potential therapeutic effects against inflammatory diseases .

Tyrosinase Inhibition

A study on (E)-2-cyano-3-(substituted phenyl)acrylamide analogs demonstrated that these compounds could significantly suppress tyrosinase activity in B16F10 cells. At a concentration of 25 µM, the analogs exhibited inhibitory activity comparable to kojic acid, a known tyrosinase inhibitor .

CompoundConcentration (µM)Tyrosinase Activity Inhibition (%)
CPA225Comparable to kojic acid

Anti-inflammatory Effects

In vivo studies on similar compounds showed significant reductions in edema and leukocyte migration in models of inflammation. For instance, JMPR-01, a structurally related compound, reduced edema by up to 90% at specific doses, indicating strong anti-inflammatory properties .

CompoundDose (mg/kg)Edema Reduction (%)Leukocyte Migration Reduction (%)
JMPR-01561.861.8
JMPR-011068.568.5
JMPR-0150Significant90.5

Case Studies

  • Melanogenesis Suppression : A study focusing on the melanogenic effects of (E)-2-cyano derivatives found that these compounds effectively reduced melanin synthesis in vitro by inhibiting tyrosinase activity without cytotoxic effects at therapeutic concentrations .
  • Inflammation Models : The anti-inflammatory potential was assessed using the CFA-induced paw edema model, where the compound demonstrated significant efficacy similar to established anti-inflammatory drugs like dexamethasone .

Comparison with Similar Compounds

Key Observations :

  • The 2,4-dichlorobenzyl group in the target compound likely increases steric bulk and electron-withdrawing effects compared to the 4-chlorobenzyl group in .

Key Observations :

  • The chromenyl derivative (4i) exhibits potent antimicrobial activity, likely due to the electron-rich aromatic system enhancing target binding .
  • Antioxidant activity in compound 3j correlates with phenolic substitution, a feature absent in the target compound .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic Data of Selected Compounds

Compound Name IR (C≡N stretch, cm⁻¹) ¹H NMR Features Reference
Target Compound ~2212 (predicted) Thienyl protons (δ 6.8–7.5), dichlorobenzyl CH₂ -
Ethyl 2-(2-cyano-3-(4-isopropylphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3j) 2212 δ 12.28 (NH), δ 8.37 (CH=)
2-Cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylamide (3a) Not reported Aromatic protons (δ 6.5–7.9)

Key Observations :

  • The cyano group’s IR stretch (~2212 cm⁻¹) is consistent across analogs .
  • Thienyl protons in the target compound would likely resonate downfield (δ >7.0), similar to compound 3112 .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide generally involves the following key steps:

Each step requires careful control of reaction conditions to preserve sensitive functional groups and achieve high purity.

Preparation of 3-(2-thienyl)acrylamide Core

The acrylamide scaffold substituted with a 2-thienyl group is typically prepared via Knoevenagel condensation or related condensation reactions involving:

Typical reaction conditions:

  • Base-catalyzed condensation using weak bases such as piperidine or ammonium acetate
  • Solvents like ethanol or methanol under reflux conditions
  • Reaction times ranging from 2 to 6 hours

This step yields the α,β-unsaturated acrylamide with a 2-thienyl substituent at the β-position and a cyano group at the α-position.

Introduction of the Oxime Ether Group

The distinctive feature of this compound is the N-({[(2,4-dichlorobenzyl)oxy]imino}methyl) substituent, which involves an oxime ether functional group linked to a 2,4-dichlorobenzyl unit.

Preparation of the oxime ether involves:

  • Formation of an oxime from an aldehyde or ketone precursor (e.g., 2,4-dichlorobenzaldehyde) with hydroxylamine or hydroxylamine derivatives.
  • Subsequent alkylation of the oxime hydroxyl group with 2,4-dichlorobenzyl halides (chloride or bromide) under basic conditions to form the oxime ether.

Key reaction conditions:

  • Use of bases such as potassium carbonate or sodium hydride
  • Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Ambient to moderate heating (25–80 °C)
  • Reaction monitoring by TLC or HPLC to ensure completion

Coupling of the Oxime Ether with the Acrylamide

The final step involves the coupling of the prepared oxime ether moiety to the acrylamide nitrogen to form the N-substituted acrylamide.

Possible synthetic routes include:

  • Schiff base formation: Condensation of the amino group of the acrylamide with the oxime aldehyde derivative to form an imino linkage.
  • N-alkylation: Direct alkylation of the acrylamide nitrogen with the oxime ether halide under basic conditions.

Reaction parameters:

  • Use of mild bases to avoid polymerization of acrylamide
  • Controlled temperature to prevent side reactions
  • Purification by recrystallization or chromatography to isolate the pure product

Representative Data Table of Reaction Conditions and Yields

Step Reactants/Intermediates Conditions Yield (%) Notes
Knoevenagel condensation 2-thiophenecarboxaldehyde + cyanoacetamide Piperidine, EtOH, reflux, 3 h 75–85 Formation of 3-(2-thienyl)acrylamide
Oxime formation 2,4-dichlorobenzaldehyde + hydroxylamine EtOH, reflux, 2 h 80–90 Oxime intermediate
Oxime ether synthesis Oxime + 2,4-dichlorobenzyl chloride + K2CO3 DMF, 50 °C, 4 h 70–80 Formation of oxime ether
Coupling to acrylamide nitrogen Acrylamide + oxime ether derivative + base DMF, 40 °C, 6 h 65–75 Final product formation

Research Findings and Optimization Notes

  • Catalyst and base selection: The use of mild bases such as potassium carbonate is preferred to avoid acrylamide polymerization and side reactions.
  • Solvent choice: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity and solubility, improving yields in ether formation and coupling steps.
  • Temperature control: Moderate temperatures (40–80 °C) are critical to balance reaction rates and minimize decomposition.
  • Purification: Chromatographic techniques (silica gel column chromatography) and recrystallization from suitable solvents (ethanol, ethyl acetate) yield high purity compounds.
  • Reaction monitoring: TLC and HPLC are essential for tracking reaction progress, especially in multi-step syntheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide

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